L-Aspartic Acid

Description

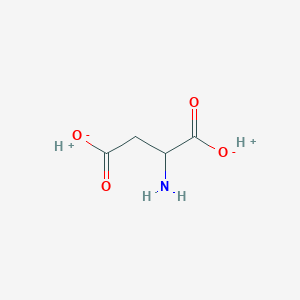

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-aminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aspartic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aspartic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25608-40-6, Array | |

| Record name | Poly(L-aspartic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022621 | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.6603 at 13 °C, 1.7 g/cm³ | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000013 [mmHg] | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |

CAS No. |

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |

| Record name | L-Aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30KYC7MIAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

270-271 °C, 270 °C | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Genesis of a Fundamental Biocatalyst: A Technical History of L-Aspartic Acid's Discovery

Abstract

This in-depth technical guide charts the historical and scientific journey of the discovery of L-aspartic acid. From its initial isolation from asparagine in the early 19th century to the meticulous elucidation of its chemical structure, this paper provides a detailed narrative for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies of the era, the intellectual frameworks that guided the early chemists, and the gradual unraveling of the molecular identity of this pivotal amino acid. This guide aims to offer not just a historical account, but a deeper understanding of the scientific process and the foundational discoveries that underpin modern biochemistry and pharmaceutical science.

The Scientific Landscape of the Early 19th Century: A World of Vitalism and Nascent Organic Chemistry

The discovery of L-aspartic acid in 1827 did not occur in a vacuum. The field of chemistry was undergoing a profound transformation. The dominant theory of the time was Vitalism , the belief that organic compounds, those derived from living organisms, possessed a unique "vital force" and could not be synthesized from inorganic matter. This conceptual barrier shaped the way chemists approached the study of substances isolated from plants and animals. They were seen as fundamentally different from the minerals and salts of the inorganic world.

Early organic analysis was a nascent and challenging field. Chemists like Antoine Lavoisier had laid the groundwork for elemental analysis by developing combustion techniques to determine the carbon and hydrogen content of organic substances.[1] These methods, while groundbreaking, were still being refined. The prevailing intellectual framework was the Theory of Radicals , which posited that organic compounds were composed of stable groups of atoms, or "radicals," that remained intact throughout a series of reactions.[1]

It was within this context of burgeoning analytical techniques and deeply entrenched theoretical debates that the first amino acids were discovered, paving the way for the eventual isolation of L-aspartic acid.

The Precursor's Debut: The Isolation of Asparagine (1806)

The story of L-aspartic acid begins with its close chemical relative, asparagine. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated a new crystalline substance from the juice of asparagus (Asparagus officinalis).[2] This compound, which they named asparagine , was the very first amino acid to be discovered.[2]

Experimental Protocol: Isolation of Asparagine from Asparagus Juice (Vauquelin & Robiquet, 1806)

-

Extraction: Pressing asparagus shoots to obtain the raw juice.

-

Clarification: Heating the juice to coagulate and remove proteins and other macromolecules. This would have been followed by filtration.

-

Concentration: Gently evaporating the clarified juice to increase the concentration of the dissolved solids.

-

Crystallization: Allowing the concentrated solution to stand, during which time the less soluble asparagine would crystallize out.

-

Purification: The initial crystals would then be redissolved in a minimal amount of hot water and allowed to recrystallize to improve purity.

This pioneering work provided the essential starting material for the subsequent discovery of L-aspartic acid.

The Discovery of a New "Vegetable Acid": L-Aspartic Acid (1827)

Twenty-one years after the discovery of asparagine, two other French chemists, Auguste-Arthur Plisson and Étienne-Ossian Henry , turned their attention to this intriguing compound. In 1827, they subjected asparagine to hydrolysis and succeeded in isolating a new substance with acidic properties.[1] They had discovered what we now know as L-aspartic acid.

Experimental Protocol: Hydrolysis of Asparagine to L-Aspartic Acid (Plisson & Henry, 1827)

Plisson and Henry's original method involved the hydrolysis of asparagine using lead hydroxide.[1] While the full text of their 1827 publication in the Annales de Chimie et de Physique is not widely accessible, a report in the Journal de chimie médicale, de pharmacie, et de toxicologie from 1827 provides some key details of their findings.[3] Based on this and other historical accounts, a reconstruction of their probable methodology is as follows:

-

Reaction Setup: A solution of asparagine was treated with lead hydroxide, Pb(OH)₂.

-

Heating: The mixture was boiled. The alkaline conditions facilitated the hydrolysis of the amide group of asparagine.

-

Precipitation: The lead would have formed an insoluble salt with the newly formed aspartic acid.

-

Isolation of the Lead Salt: The lead aspartate precipitate was collected by filtration.

-

Liberation of Aspartic Acid: The lead aspartate was then likely treated with a stronger acid, such as sulfuric acid, to precipitate lead sulfate and leave aspartic acid in solution.

-

Crystallization and Purification: The resulting solution of aspartic acid was then concentrated and allowed to crystallize. The crystals were likely purified by recrystallization from water.

Plisson, in a subsequent publication in 1829, described the resulting "acide aspartique" as forming brilliant, transparent prismatic crystals with an acidic taste, which reddened litmus paper and were soluble in 128 parts water.[3]

Characterizing the Unknown: 19th-Century Analytical Techniques

Having isolated a new substance, the next challenge for 19th-century chemists was to determine its fundamental properties and composition. This was accomplished through a combination of qualitative observations and the most advanced quantitative methods of the day.

Elemental Analysis: The Combustion Method

To determine the empirical formula of aspartic acid, chemists of the era would have employed combustion analysis. By the 1830s, Justus von Liebig had perfected this technique with his invention of the Kaliapparat .[4][5]

Caption: Workflow for 19th-century elemental analysis.

This process allowed for the precise determination of the mass of carbon and hydrogen in the sample. The amount of nitrogen was determined by separate methods, such as the one developed by Jean-Baptiste Dumas. Oxygen was typically calculated by difference. This data was crucial in establishing the empirical formula of aspartic acid.

Polarimetry: Unveiling Optical Activity

A key characteristic of most amino acids is their ability to rotate the plane of polarized light, a property known as optical activity . The polarimeter , an instrument developed by Jean-Baptiste Biot in the 1810s, was essential for observing this phenomenon.[6]

Sources

- 1. Aspartic acid - Wikipedia [en.wikipedia.org]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Full text of "Journal de chimie médicale, de pharmacie, de toxicologie et moniteur d'hygiène et de salubrité publique réunis" [archive.org]

- 4. Kaliapparat - Wikipedia [en.wikipedia.org]

- 5. The industrial roots of elemental analysis - Elementar [elementar.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physicochemical Properties of L-Aspartic Acid for Advanced Research and Pharmaceutical Development

Introduction: Beyond the Building Block

L-Aspartic acid, a non-essential amino acid, is a cornerstone of biochemistry, primarily recognized for its role as a proteinogenic building block.[1] However, for researchers, scientists, and drug development professionals, its significance extends far beyond this fundamental function. The unique physicochemical characteristics of L-Aspartic acid dictate its behavior in complex biological and chemical systems, influencing everything from protein stability and enzymatic reactions to its utility as an excipient in pharmaceutical formulations.[2][3] This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of L-Aspartic acid, offering not just data, but a deeper understanding of the causality behind its experimental behavior and its practical implications in a research and development setting.

Molecular Structure and Fundamental Properties: The Foundation of Functionality

The properties of L-Aspartic acid are intrinsically linked to its molecular architecture. Possessing a chiral alpha-carbon, an amino group, a proximal carboxyl group, and a distinctive acidic side chain, its structure provides a platform for a diverse range of chemical interactions.[2]

Key Identifiers and Molecular Attributes

A clear understanding of the fundamental molecular properties is the starting point for any rigorous scientific investigation.

| Property | Value | Source(s) |

| Chemical Formula | C4H7NO4 | [1] |

| Molecular Weight | 133.10 g/mol | [1][4] |

| Appearance | White crystalline powder or colorless crystals | [1][5][6] |

| Density | 1.7 g/cm³ | [1] |

| Melting Point | >300 °C (decomposes) | [5][6] |

| Isoelectric Point (pI) | 2.77 | [5] |

The high melting point, accompanied by decomposition, is indicative of the strong intermolecular forces, primarily hydrogen bonding, within the crystalline structure.[6] This thermal behavior is a critical consideration in manufacturing processes involving heat.

Crystallography and Solid-State Characterization

L-Aspartic acid crystallizes in the monoclinic system with the space group P21.[7] The crystal packing is dominated by a robust network of hydrogen bonds, which significantly influences its physical properties, including solubility and stability.[7][8] While L-Aspartic acid itself does not exhibit polymorphism under typical heating conditions, its solid solutions and interactions with other molecules can lead to different crystalline forms.[7] Understanding the crystal structure is paramount for predicting and controlling its behavior in solid dosage forms.

Ionization Behavior and Aqueous Solubility: A Tale of Three pKa Values

The presence of two carboxylic acid groups and one amino group makes L-Aspartic acid a triprotic acid. Its ionization state is highly dependent on the pH of the surrounding medium, a factor of immense importance in biological systems and pharmaceutical formulations.

Acidity Constants (pKa)

L-Aspartic acid has three distinct pKa values:

These values signify that the α-carboxyl group is the most acidic, followed by the side-chain carboxyl group, and finally the amino group. This sequential deprotonation is fundamental to its buffering capacity and its net charge at a given pH.

Titration Curve and Species Distribution

A titration of L-Aspartic acid reveals three distinct buffering regions corresponding to its three pKa values. The isoelectric point (pI), where the molecule carries no net electrical charge, can be calculated as the average of pKa1 and pKa2.

Caption: Ionization states of L-Aspartic Acid at different pH values.

This pH-dependent charge is critical for its role as a neurotransmitter, its interaction with proteins, and its separation and analysis by techniques like electrophoresis and ion-exchange chromatography.[1][12]

Solubility Profile

The solubility of L-Aspartic acid is a direct consequence of its ionization state.

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 4.5 g/L | 25 | [1] |

| Water | 5.36 g/L | 25 | [13] |

| Water | 5 g/L | 25 | [5] |

| Boiling Water | Soluble | 100 | [5][6] |

| Ethanol | Insoluble | - | [5][13] |

| Ether | Insoluble | - | [5][13] |

| Benzene | Insoluble | - | [13] |

| Dilute Acids | Soluble | - | [5][6] |

| Dilute Alkalis | Soluble | - | [5][6] |

Its limited solubility in water at neutral pH is due to the strong intermolecular forces in its crystalline lattice.[13] However, solubility significantly increases in acidic and alkaline solutions where the molecule is fully protonated or deprotonated, respectively, leading to stronger interactions with water molecules.[5][6] This property is exploited in the preparation of aqueous solutions for various applications. For instance, to prepare a sample for impurity analysis, it may be necessary to dissolve L-Aspartic acid in the mobile phase with gentle heating.[14]

Spectroscopic and Thermal Properties: Analytical Fingerprints and Stability Assessment

A variety of analytical techniques are employed to characterize L-Aspartic acid and assess its purity and stability.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The chemical shifts are sensitive to the pH and the solvent used. For instance, in D₂O at pH 7.4, the α-proton signal appears around 3.89 ppm, while the β-protons resonate between 2.64 and 2.82 ppm.[13][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands include those for the carboxylate and amino groups. Metal coordination with L-Aspartic acid can cause appreciable shifts in the asymmetric and symmetric stretching frequencies of the carboxylate moiety.[16][17]

-

UV-Vis Spectroscopy: L-Aspartic acid does not possess a strong chromophore and thus exhibits limited UV absorbance at wavelengths typically used for spectrophotometric analysis.[18] Its absorption is high around 200 nm but drops off sharply.[18] For quantitative analysis by HPLC, derivatization with reagents like o-phthaldialdehyde (OPA) is often employed to introduce a fluorescent or UV-active tag.[19][20]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of L-Aspartic acid. It decomposes at temperatures above 300°C.[5][6] TGA can also reveal the presence of bound water or other volatile impurities. Studies have shown that upon heating, L-Aspartic acid can undergo polymerization to form polyaspartic acid, a reaction that involves the loss of water molecules.[21]

-

Differential Scanning Calorimetry (DSC): DSC is employed to study thermal transitions such as melting and decomposition. For L-Aspartic acid, DSC shows endothermic peaks corresponding to its decomposition.[22] It has been established that L-Aspartic acid does not undergo polymorphic transitions upon heating but rather experiences thermal deformations.[7]

Caption: A typical workflow for the thermal analysis of L-Aspartic Acid.

Stability and Storage: Ensuring Integrity for Research and Formulation

The stability of L-Aspartic acid is a critical parameter for its use in research and pharmaceutical products.

Chemical Stability

L-Aspartic acid is generally stable under normal conditions.[5] However, it is incompatible with strong oxidizing agents.[5][23] Prolonged exposure to high temperatures can lead to decomposition and polymerization.[21]

Recommended Storage Conditions

To maintain its integrity, L-Aspartic acid should be stored in a cool, dry, and dark place.[24] The recommended storage temperature is typically between 2-8 °C.[24] It should be kept in a tightly sealed container to prevent moisture absorption and contamination.[24][25]

Applications in Research and Drug Development

The physicochemical properties of L-Aspartic acid underpin its diverse applications in the pharmaceutical and biotechnology sectors.

-

Drug Formulation: L-Aspartic acid and its salts are used as components in parenteral and enteral nutrition.[26] Its buffering capacity can be utilized to maintain the pH of formulations. It can also serve as a counter-ion for basic drugs, potentially improving their solubility and stability.

-

Bioproduction: It is a key component of cell culture media for the production of therapeutic proteins.

-

Precursor for Synthesis: L-Aspartic acid serves as a chiral building block for the synthesis of various active pharmaceutical ingredients (APIs), including the artificial sweetener aspartame.[3][27]

-

Biodegradable Polymers: It is the monomer for polyaspartic acid (PASP), a biodegradable and environmentally friendly polymer with applications in drug delivery and as a scale inhibitor.[2]

Experimental Protocols: A Practical Approach

Protocol for Determination of pKa Values by Titration

-

Preparation of L-Aspartic Acid Solution: Accurately weigh a known amount of L-Aspartic acid and dissolve it in a specific volume of deionized water to prepare a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: Calibrate a pH meter and place the L-Aspartic acid solution in a beaker with a magnetic stirrer.

-

Titration with Strong Base: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the base.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoint of each buffering region (i.e., at 0.5, 1.5, and 2.5 equivalents of NaOH added).

Protocol for Solubility Determination

-

Equilibrium Method: Add an excess amount of L-Aspartic acid to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: Withdraw a sample of the supernatant, filter it to remove any undissolved solid, and analyze the concentration of L-Aspartic acid in the filtrate using a suitable analytical method, such as HPLC with pre-column derivatization.

Safety and Handling

While L-Aspartic acid is a naturally occurring amino acid and is generally considered to have low toxicity, appropriate safety precautions should be followed in a laboratory setting.[6] It may cause skin, eye, and respiratory irritation.[28] Therefore, it is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling the powder.[23][28][29] Work in a well-ventilated area to avoid inhaling the dust.[25]

Conclusion: A Versatile Tool for Scientific Advancement

A thorough understanding of the physicochemical properties of L-Aspartic acid is indispensable for researchers and developers in the pharmaceutical and life sciences. Its unique combination of acidic functional groups, chirality, and solid-state characteristics provides a versatile platform for a wide array of applications, from fundamental biochemical research to the design of innovative drug delivery systems and biotherapeutics. This guide serves as a foundational resource, empowering scientists to harness the full potential of this remarkable molecule.

References

- Thermal Deformations of Crystal Structures in the L-Aspartic Acid/L-Glutamic Acid System and DL-Aspartic Acid - MDPI. (2021-09-10).

- Aspartic acid - Wikipedia.

- L-Aspartic Acid 2025: In-Depth Guide to Roles, Benefits & Uses - HealthyHey Nutrition.

- Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD | Thermo Fisher Scientific.

- L- Aspartic acid | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.

- Aspartic Acid | SIELC Technologies.

- L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem - NIH.

- L-Aspartic acid | 56-84-8 - ChemicalBook.

- TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic...

- Synthesis and Spectroscopic Characterization of l -Aspartic Acid Complexes with Metals of the Lanthanides Family - ResearchG

- (A) Molecular structure of L–aspartic acid. (B) Observed crystal...

- Storage Methods and Usage Precautions for L-Aspartic Acid. (2024-10-09).

- Sketch a titration curve for aspartic acid, and indicate the pKa values of all titratable groups. Also indicate the pH range in which the conjugate acid–base pair +1 Asp and 0 Asp will act | Wyzant Ask An Expert. (2018-10-12).

- SAFETY D

- Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed.

- Thermal Analysis of Aspartic Acid and Its Polymers.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191)

- Safety D

- Solubility of d-Aspartic Acid and l-Aspartic Acid in Aqueous Salt Solutions from (293 to 343)

- 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points - Chemistry LibreTexts. (2023-01-28).

- Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production.

- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC - PubMed Central. (2018-02-09).

- L-ASPARTIC ACID FOR BIOCHEMISTRY - Loba Chemie.

- Figure 1. Titration of Aspartic Acid carried out using 30 mM aspartic...

- Analysis of Amino Acids by HPLC - Agilent. (2010-06-24).

- Poly(L-aspartic acid)

- Chiral Asymmetric Structures in Aspartic Acid and Valine Crystals Assessed by Atomic Force Microscopy | Langmuir - ACS Public

- L-Aspartic Acid (MSDS) - Cellseco.

- Basic Studies for Continuous Production of L-Aspartic Acid by Immobilized Escherichia coli Cells - PMC - NIH.

- M

- IR and Raman spectra of L-aspartic acid and isotopic derivatives - ResearchG

- Determination of aspartic acid, phenylalanine, and aspartylphenylalanine in aspartame-containing samples using a precolumn derivatization HPLC method - ACS Public

- Conformation and structure of acidic dipeptides. Crystal structures of L-alanyl-L-aspartic acid and alpha-L-glutamyl-L-aspartic acid - PubMed.

- L-Aspartic Acid | CAS 56-84-8 | AS125 | Spectrum Chemical.

- L-Aspartic Acid: Synthesis and Applications - J&K Scientific LLC. (2023-12-20).

- Drawing titration curves for amino acids - strategy, intuition, and examples - YouTube. (2023-08-19).

- L-Aspartic acid - Safety D

- bmse000875 L-Aspartic Acid

- Sketch a titration curve for aspartic acid, and indicate the p K_{a} valu.. - Filo. (2025-05-24).

Sources

- 1. Aspartic acid - Wikipedia [en.wikipedia.org]

- 2. healthyhey.com [healthyhey.com]

- 3. mdpi.com [mdpi.com]

- 4. L- Aspartic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. L-Aspartic acid | 56-84-8 [chemicalbook.com]

- 6. Material Properties of L-Aspartic Acid [thinkdochemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Conformation and structure of acidic dipeptides. Crystal structures of L-alanyl-L-aspartic acid and alpha-L-glutamyl-L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wyzant.com [wyzant.com]

- 10. researchgate.net [researchgate.net]

- 11. Sketch a titration curve for aspartic acid, and indicate the p K_{a} valu.. [askfilo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Aspartic Acid | SIELC Technologies [sielc.com]

- 19. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. asianpubs.org [asianpubs.org]

- 22. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. carlroth.com [carlroth.com]

- 24. Storage Methods and Usage Precautions for L-Aspartic Acid [thinkdochemicals.com]

- 25. lobachemie.com [lobachemie.com]

- 26. spectrumchemical.com [spectrumchemical.com]

- 27. jk-sci.com [jk-sci.com]

- 28. cellseco.com [cellseco.com]

- 29. uprm.edu [uprm.edu]

An In-depth Technical Guide on the Pivotal Role of L-Aspartic Acid in the Urea Cycle

Abstract

The urea cycle is a cornerstone of nitrogen metabolism in terrestrial vertebrates, responsible for the detoxification of highly neurotoxic ammonia into excretable urea. While the cycle is often viewed as a linear pathway for nitrogen disposal, it is intricately woven into the fabric of central metabolism. L-Aspartic acid emerges as a critical nexus in this process, serving not merely as a substrate but as a key regulatory and integrating molecule. This guide provides a comprehensive examination of L-Aspartic Acid's role, moving beyond textbook descriptions to explore the mechanistic underpinnings of its involvement, its connection to cellular bioenergetics, the clinical ramifications of its metabolic disruption, and the experimental methodologies used to probe its function in vivo.

Introduction: Beyond a Simple Nitrogen Donor

The synthesis of urea is a vital hepatic process that converts excess nitrogen, primarily from amino acid catabolism, into a non-toxic, water-soluble compound for excretion.[1][2][3] The cycle involves a series of five enzymatic reactions, spanning both the mitochondrial matrix and the cytosol.[4][5][6] L-Aspartic acid plays an indispensable role in this pathway, contributing the second of the two nitrogen atoms that ultimately form the urea molecule.[3][7][8] However, its significance extends far beyond this stoichiometric contribution. L-Aspartic acid acts as a crucial link, connecting the urea cycle directly to the Citric Acid Cycle (TCA cycle) and, by extension, to gluconeogenesis and the overall energy status of the hepatocyte.[9][10][11] Understanding the multifaceted role of L-Aspartic acid is therefore essential for researchers and clinicians in fields ranging from metabolic disorders to drug development.

The Origin Story: Synthesis and Transport of L-Aspartate

The L-Aspartate consumed in the urea cycle is primarily generated within the mitochondria via the transamination of oxaloacetate, a key intermediate of the TCA cycle.[8] This reaction is catalyzed by the mitochondrial isoenzyme of Aspartate Transaminase (mAST) .

Reaction: Oxaloacetate + L-Glutamate ↔ L-Aspartate + α-Ketoglutarate[12]

This process is critical because it effectively channels nitrogen collected from various amino acids (via glutamate) into a form suitable for the urea cycle. For L-Aspartate to participate in urea synthesis, it must be transported from the mitochondrial matrix into the cytosol, where the relevant urea cycle enzymes reside.[13][14] This transport is mediated by the aspartate-glutamate carrier (AGC) , also known as citrin or Aralar.[13][14][15] This carrier facilitates an electroneutral exchange of cytosolic glutamate for mitochondrial aspartate.

Defects in the citrin transporter (Citrin Deficiency) disrupt this crucial step, leading to a functional impairment of the urea cycle due to insufficient cytosolic aspartate, which can cause hyperammonemia and citrullinemia type II.[15][16][17]

The Core Contribution: Catalysis by Argininosuccinate Synthetase (ASS)

Once in the cytosol, L-Aspartate provides the second nitrogen atom for urea synthesis in a condensation reaction with citrulline. This ATP-dependent reaction is catalyzed by Argininosuccinate Synthetase (ASS) and is the rate-limiting step in the urea cycle.[18][19][20]

Reaction: Citrulline + L-Aspartate + ATP → Argininosuccinate + AMP + PPi[6]

Causality of the Mechanism: The enzymatic mechanism is a two-step process designed to activate the otherwise unreactive ureido group of citrulline for nucleophilic attack.[18][21]

-

Activation: Citrulline attacks the α-phosphate of ATP, forming a highly reactive citrullyl-AMP intermediate and releasing pyrophosphate (PPi).[18][21] This adenylation is thermodynamically more favorable than phosphorylation.[18]

-

Condensation: The α-amino group of L-Aspartate then performs a nucleophilic attack on the imino carbon of the citrullyl-AMP intermediate.[21] This results in the formation of argininosuccinate and the release of AMP.

A deficiency in the ASS enzyme leads to Citrullinemia Type I , a severe urea cycle disorder characterized by the massive accumulation of citrulline and ammonia in the blood, as the incorporation of aspartate is blocked.[9][17]

Releasing the Carbon Skeleton: The Argininosuccinate Lyase (ASL) Reaction

In the subsequent step, the enzyme Argininosuccinate Lyase (ASL) cleaves argininosuccinate to yield L-Arginine and fumarate.[22][23][24]

Reaction: Argininosuccinate ↔ L-Arginine + Fumarate

This reaction is a reversible, non-hydrolytic cleavage that proceeds via an E1cb elimination mechanism.[22][25] A catalytic base on the enzyme abstracts a proton, forming a carbanion intermediate, which drives the expulsion of fumarate.[22][25] The L-Arginine produced continues through the final step of the urea cycle, where it is cleaved by arginase to form urea and ornithine.

The true elegance of this step lies in its products. While L-Arginine continues the primary mission of nitrogen disposal, the fumarate produced directly links the urea cycle to central energy metabolism.[5][10][22] A deficiency in ASL causes Argininosuccinic Aciduria , another serious urea cycle disorder where the substrate, argininosuccinate, accumulates to high levels.[22][26]

Metabolic Integration: The Aspartate-Argininosuccinate Shunt

The release of fumarate from the cleavage of argininosuccinate is not a metabolic dead end. This fumarate enters the cytosolic pool of TCA cycle intermediates, where it is converted to malate by cytosolic fumarase. Malate is then oxidized to oxaloacetate by cytosolic malate dehydrogenase.[2][3] This regenerated oxaloacetate has two primary fates:

-

It can be transaminated by cytosolic Aspartate Transaminase (cAST) to form a new molecule of L-Aspartate, which can then be used in another round of the urea cycle.

-

It can be used as a substrate for gluconeogenesis, particularly during fasting states.[9][11]

This cyclical pathway, where the carbon skeleton of aspartate enters the urea cycle and is subsequently regenerated as oxaloacetate via fumarate, is known as the Aspartate-Argininosuccinate Shunt . This elegant metabolic design ensures that the carbon backbone is conserved and that the urea cycle is metabolically coupled with the TCA cycle, preventing the depletion of its intermediates.

Caption: The Aspartate-Argininosuccinate Shunt linking the Urea Cycle and TCA Cycle.

Experimental Methodologies: Quantifying Urea Cycle Flux

To translate these biochemical pathways into physiological understanding, it is crucial to measure their activity in vivo. Metabolic flux analysis using stable isotopes is the gold standard for quantifying the rate of ureagenesis.[27]

Protocol: Measurement of In Vivo Ureagenesis Using Continuous Infusion of [5-¹⁵N]Glutamine

This protocol is designed to achieve a steady-state isotopic enrichment in the plasma urea pool, allowing for precise calculation of urea production rates.[28][29]

1. Subject Preparation:

-

Subjects must be in a post-absorptive state (overnight fast of at least 8 hours).[28]

-

Establish two intravenous lines: one for tracer infusion and one for blood sampling from the contralateral arm.

2. Tracer Administration:

-

A priming dose of a ¹⁵N-labeled tracer (e.g., [5-¹⁵N]glutamine) is administered to rapidly achieve isotopic equilibrium.

-

Immediately following the priming dose, a continuous intravenous infusion of the tracer is started at a constant, known rate. The infusion typically lasts for several hours to ensure a steady state is reached.[29]

3. Blood Sampling:

-

A baseline blood sample is collected before the infusion begins.

-

Collect subsequent blood samples at regular intervals (e.g., every 30 minutes) during the final hours of the infusion period to confirm the achievement of a steady-state isotopic enrichment in plasma urea and glutamine.[29]

4. Sample Processing:

-

Collect blood in heparinized tubes.

-

Immediately centrifuge the samples at 4°C to separate plasma.

-

Store plasma at -80°C until analysis to ensure sample integrity.[28]

5. Sample Analysis by GC-MS:

-

Plasma samples are deproteinized.

-

Urea and glutamine are chemically derivatized to make them volatile for Gas Chromatography (GC) analysis.

-

The isotopic enrichment of ¹⁵N in urea and glutamine is determined using Gas Chromatography-Mass Spectrometry (GC-MS).[29]

6. Calculation of Urea Cycle Flux:

-

The rate of urea synthesis is calculated based on the isotopic dilution of the tracer at steady state.

-

Key Calculation: The ratio of the isotopic enrichments of [¹⁵N]urea to [¹⁵N]glutamine provides a sensitive index of the efficiency of nitrogen transfer from the peripheral pool (represented by glutamine) into urea.[30][31]

¹⁵N-Urea / ¹⁵N-Glutamine Ratio = Isotopic Enrichment of ¹⁵N-Urea / Isotopic Enrichment of ¹⁵N-Glutamine [30]

Caption: Workflow for measuring in vivo urea cycle flux using stable isotopes.

Quantitative Data and Clinical Correlation

The flux through the urea cycle is a powerful biomarker that correlates directly with clinical severity in patients with urea cycle disorders (UCDs). The ¹⁵N-Urea / ¹⁵N-Glutamine ratio is particularly effective at distinguishing between healthy controls, asymptomatic carriers, and patients with varying degrees of disease severity.[30][31]

| Group | ¹⁵N-Urea / ¹⁵N-Glutamine Ratio (Mean ± SD) | Interpretation |

| Healthy Controls | 0.42 ± 0.06 | Normal, efficient urea cycle function. |

| Asymptomatic Carriers (ASS Deficiency) | 0.22 ± 0.03 | Partial, sub-clinical impairment of the cycle. |

| Asymptomatic Carriers (ASL Deficiency) | 0.35 ± 0.11 | Milder partial impairment compared to ASS carriers. |

| Patients (Late Onset UCD) | 0.17 ± 0.03 | Significant impairment of urea cycle flux. |

| Patients (Neonatal Onset UCD) | 0.003 ± 0.007 | Near-complete block in the urea cycle. |

| Data adapted from Yudkoff et al. (2000).[30][31] |

These quantitative data underscore the self-validating nature of this experimental approach. The measured flux directly reflects the underlying biochemical capacity and correlates with the observed clinical phenotype, providing a robust tool for diagnosis, monitoring, and evaluating therapeutic interventions.

Conclusion

L-Aspartic acid is far more than a simple substrate in the urea cycle; it is a linchpin of nitrogen metabolism. Its generation from TCA cycle intermediates, its transport into the cytosol, and its ATP-dependent condensation with citrulline represent a highly regulated and integrated system. The subsequent release of its carbon skeleton as fumarate creates the Aspartate-Argininosuccinate shunt, a critical metabolic link that ensures cellular resources are used efficiently. The severe pathologies arising from defects in aspartate transport (Citrin deficiency) or utilization (ASS and ASL deficiencies) highlight its non-negotiable role in ammonia detoxification. As demonstrated by stable isotope flux studies, quantifying the metabolic pathways involving aspartate provides a powerful diagnostic and prognostic tool, bridging the gap between enzymatic function and patient phenotype. For researchers and drug developers, a deep, mechanistic understanding of L-Aspartic acid's role is fundamental to addressing the challenges posed by metabolic diseases.

References

-

Wikipedia. Argininosuccinate lyase. [Link]

-

Wikipedia. Argininosuccinate synthase. [Link]

-

M-CSA. Argininosuccinate lyase. [Link]

-

M-CSA. Argininosuccinate synthetase. [Link]

-

Rastogi, S., & Raushel, F. M. (1983). Kinetic mechanism of argininosuccinate synthetase. Archives of Biochemistry and Biophysics, 225(2), 979-985. [Link]

-

Gosset AI. Argininosuccinate lyase (ASL). [Link]

-

Husson, A., Brasse-Lagnel, C., Fairand, A., Renouf, S., & Lavoinne, A. (2003). Argininosuccinate synthase: at the center of arginine metabolism. The Journal of nutritional biochemistry, 14(10), 566-574. [Link]

-

HealthyHey Nutrition. (2025). L-Aspartic Acid 2025: In-Depth Guide to Roles, Benefits & Uses. [Link]

-

The Science Behind L-Ornithine L-Aspartate: Urea Cycle and Detoxification. (n.d.). [Link]

-

Turner, M. A., & Howell, S. C. (1999). Mechanisms for intragenic complementation at the human argininosuccinate lyase locus. Biochemistry, 38(49), 16295-16302. [Link]

-

Holeček, M. (2022). Aspartic Acid in Health and Disease. Nutrients, 14(10), 2093. [Link]

-

Pearson+. What is the function of aspartate in the urea cycle? [Link]

-

The Medical Biochemistry Page. Argininosuccinate Lyase (AL) Deficiency. [Link]

-

Curis, E., Nicolis, I., Moinard, C., Surena, A., Cynober, L., & De Bandt, J. P. (2005). Argininosuccinate synthetase from the urea cycle to the citrulline-NO cycle. Amino acids, 29(3), 177-205. [Link]

-

Patsnap Synapse. What is the mechanism of Aspartic Acid? [Link]

-

StackExchange. Metabolic significance of aspartate transaminase in mammalian liver. [Link]

-

Morris, M. (2018). Physiology, Urea Cycle. In StatPearls. StatPearls Publishing. [Link]

-

Chemistry LibreTexts. 10.3: Urea Cycle. [Link]

-

Microbe Notes. Urea Cycle: Functions, Steps, Products, Regulation, Disorders. [Link]

-

Patsnap Synapse. What is the mechanism of Ornithine aspartate? [Link]

-

Rabinovich, S., Yizhak, K., Sun, Q., Brandis, A., Helbling, D., Dimmock, D., ... & Erez, A. (2016). Abstract PR05: Aspartate metabolism links the urea cycle with nucleic acid synthesis in cancerous proliferation. Molecular Cancer Research, 14(1_Supplement), PR05-PR05. [Link]

-

News-Medical.Net. The Urea Cycle Step by Step. [Link]

-

Juhasz, A., Ciesla, M., Tuchman, M., & Caldovic, L. (2020). Mitochondrial Enzymes of the Urea Cycle Cluster at the Inner Mitochondrial Membrane. bioRxiv. [Link]

-

Yudkoff, M., Daikhin, Y., Ye, X., Wilson, J. M., & Batshaw, M. L. (2004). Measuring in vivo ureagenesis with stable isotopes. Journal of inherited metabolic disease, 27(4), 453-460. [Link]

-

Acencio, M. L. Regulation of urea cycle. [Link]

-

ResearchGate. The role of L-Asp in urea cycle and gluconeogenesis. [Link]

-

Wikipedia. Urea cycle. [Link]

-

AMINO ACID METABOLISM : UREA CYCLE. [Link]

-

Juhasz, A., Ciesla, M., Tuchman, M., & Caldovic, L. (2020). Mitochondrial Enzymes of the Urea Cycle Cluster at the Inner Mitochondrial Membrane. bioRxiv. [Link]

-

Taniguchi, H., & Okano, T. (2022). Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry. In Metabolic Engineering (pp. 129-144). Humana, New York, NY. [Link]

-

Wikipedia. Aspartate transaminase. [Link]

-

Yudkoff, M., Daikhin, Y., Nissim, I., Jawad, A., Wilson, J., & Batshaw, M. (2000). In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle. Proceedings of the National Academy of Sciences, 97(14), 7755-7760. [Link]

-

DAV University. UREA CYCLE. [Link]

-

Häberle, J., Boddaert, N., Burlina, A., Chakrapani, A., & Dixon, M. (2012). Suggested guidelines for the diagnosis and management of urea cycle disorders. Orphanet journal of rare diseases, 7(1), 1-32. [Link]

-

Urea Cycle Disorders Consortium. Diseases Studied. [Link]

-

Metabolic Solutions. End Product Nitrogen Metabolism - Stable Isotope Analysis Services. [Link]

-

ResearchGate. Detailed flux distribution map in the TCA and urea cycles. [Link]

-

Semantic Scholar. In vivo monitoring of urea cycle activity with (13)C-acetate as a tracer of ureagenesis. [Link]

-

Tuchman, M., & Caldovic, L. (2016). Urea Cycle Disorders. In StatPearls. StatPearls Publishing. [Link]

-

Yudkoff, M., Daikhin, Y., Nissim, I., Jawad, A., Wilson, J., & Batshaw, M. (2000). In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle. Proceedings of the National Academy of Sciences of the United States of America, 97(14), 7755–7760. [Link]

-

Cooper, A. J., & Ginos, J. Z. (1992). Real-time study of the urea cycle using 15N n.m.r. in the isolated perfused rat liver. The Biochemical journal, 287(Pt 3), 813–820. [Link]

-

ResearchGate. (PDF) Urea Cycle Disorders. [Link]

Sources

- 1. healthyhey.com [healthyhey.com]

- 2. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]

- 3. davuniversity.org [davuniversity.org]

- 4. microbenotes.com [microbenotes.com]

- 5. news-medical.net [news-medical.net]

- 6. Urea cycle - Wikipedia [en.wikipedia.org]

- 7. What is the function of aspartate in the urea cycle? | Study Prep in Pearson+ [pearson.com]

- 8. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Aspartate transaminase - Wikipedia [en.wikipedia.org]

- 13. Mitochondrial Enzymes of the Urea Cycle Cluster at the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Urea Cycle Disorders - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Diseases Studied | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]

- 18. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]

- 19. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Argininosuccinate synthetase from the urea cycle to the citrulline-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 22. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]

- 23. gosset.ai [gosset.ai]

- 24. pubs.acs.org [pubs.acs.org]

- 25. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 26. Argininosuccinate Lyase (AL) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 27. Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pnas.org [pnas.org]

- 31. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aspartate Family: A Technical Guide to Amino Acid Biosynthesis from L-Aspartic Acid

Introduction: The Centrality of L-Aspartic Acid in Anabolic Pathways

In the intricate web of cellular metabolism, L-Aspartic Acid emerges not merely as a constituent of proteins, but as a critical metabolic hub. Derived from the citric acid cycle intermediate oxaloacetate via transamination, aspartate serves as the patriarch of a family of essential amino acids.[1][2] In organisms such as bacteria, fungi, and plants, this pathway is indispensable for the synthesis of lysine, threonine, methionine, and isoleucine—amino acids that mammals, including humans, are incapable of producing de novo and must therefore acquire from their diet.[3][4] This metabolic divergence presents a compelling rationale for targeting these pathways in the development of novel antimicrobial agents and herbicides.[5] Furthermore, a comprehensive understanding of the regulation of this pathway is paramount for the nutritional enhancement of crops, as many staple grains are deficient in one or more of these essential amino acids.[3][6] This guide provides a deep dive into the biochemical architecture of the aspartate family of amino acid biosynthesis, elucidating the enzymatic cascades, regulatory networks, and experimental methodologies pertinent to researchers, scientists, and drug development professionals. We will also explore the direct conversion of aspartate to asparagine, a non-essential amino acid with crucial physiological roles.[7][8]

The Aspartate Pathway: An Overview of a Branched Biosynthetic Network

The biosynthesis of amino acids from L-Aspartic Acid is a branched pathway, with key intermediates serving as points of divergence.[9] The initial committed step is the phosphorylation of aspartate by aspartate kinase, a reaction that is tightly regulated to control the flux of metabolites into the various branches of the pathway.[1][10] The resulting β-aspartyl phosphate is then reduced to aspartate-β-semialdehyde, a critical intermediate that stands at the first major branch point, leading to either lysine synthesis or the synthesis of homoserine, the precursor to threonine, isoleucine, and methionine.[11][12]

The regulation of this intricate network is a classic example of feedback inhibition, where the end-product amino acids allosterically inhibit the activity of enzymes at the beginning of the pathway, primarily aspartate kinase.[1][13][14] This ensures a homeostatic balance of amino acid pools within the cell.

Caption: Overview of the Aspartate Family of Amino Acid Biosynthesis.

From Aspartate to Asparagine: A Direct Amidation

The synthesis of asparagine from aspartate is a direct, one-step reaction catalyzed by asparagine synthetase.[15][16] This enzyme facilitates the ATP-dependent transfer of an amide group from glutamine to the β-carboxyl group of aspartate, yielding asparagine, glutamate, and AMP.[7][8]

Reaction: Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPi

The regulation of asparagine synthetase is critical, particularly in the context of cellular stress and cancer biology.[7][17] Increased expression of this enzyme has been linked to resistance to asparaginase therapy in certain leukemias.[8]

The Lysine Biosynthetic Branch

The synthesis of lysine from aspartate-β-semialdehyde proceeds through the diaminopimelate (DAP) pathway in bacteria and plants.[18] The first committed step is the condensation of aspartate-β-semialdehyde with pyruvate, catalyzed by dihydrodipicolinate synthase (DHDPS).[1] This enzyme is a key regulatory point in the lysine-specific branch and is subject to feedback inhibition by lysine.[1] The subsequent series of reactions leads to the formation of meso-diaminopimelate, which is then decarboxylated to yield L-lysine.

Caption: The Diaminopimelate (DAP) Pathway for Lysine Biosynthesis.

The Homoserine Branch: Gateway to Threonine, Isoleucine, and Methionine

The reduction of aspartate-β-semialdehyde by homoserine dehydrogenase marks the entry point into the synthesis of threonine, isoleucine, and methionine.[10][19] Homoserine itself is a critical branch point intermediate.

Threonine Biosynthesis

The conversion of homoserine to threonine involves two enzymatic steps.[19] First, homoserine is phosphorylated by homoserine kinase to form O-phosphohomoserine.[4] Subsequently, threonine synthase catalyzes the isomerization and hydrolysis of O-phosphohomoserine to yield threonine.[10] The activity of aspartate kinase is often inhibited by threonine, representing a key feedback regulatory mechanism.[10][13]

Isoleucine Biosynthesis from Threonine

Isoleucine is synthesized from threonine in a five-step pathway.[20] The first enzyme, threonine dehydratase (also known as threonine deaminase), is allosterically inhibited by isoleucine and activated by valine, highlighting the intricate cross-regulation within branched-chain amino acid biosynthesis.[20] The product of this reaction, α-ketobutyrate, is then condensed with pyruvate to initiate a series of reactions that parallel the final steps of valine biosynthesis.[21]

Caption: Biosynthetic Pathway of Threonine and Isoleucine from Homoserine.

Methionine Biosynthesis

The biosynthesis of methionine also begins with homoserine. In plants and many bacteria, homoserine is first acylated to O-phosphohomoserine (in plants) or O-succinylhomoserine (in some bacteria).[22] Cystathionine γ-synthase then catalyzes the condensation of this activated homoserine with cysteine to form cystathionine.[11] Cystathionine is subsequently cleaved by cystathionine β-lyase to yield homocysteine, which is then methylated by methionine synthase to produce methionine.[11]

Experimental Protocols: A Framework for Investigation

The elucidation of these complex pathways has been made possible through a variety of experimental techniques. Below are representative protocols that form the basis for studying the aspartate family of amino acid biosynthesis.

Protocol 1: In Vitro Enzyme Assay for Aspartate Kinase Activity

This protocol provides a method for measuring the activity of aspartate kinase, the first committed enzyme in the pathway, through a coupled spectrophotometric assay.

Principle: The activity of aspartate kinase is measured by coupling the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the aspartate kinase activity.

Materials:

-

Tris-HCl buffer (pH 8.0)

-

L-Aspartic acid solution

-

ATP solution

-

MgCl₂ solution

-

KCl solution

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Enzyme extract or purified aspartate kinase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, L-aspartic acid, ATP, PEP, and NADH in a cuvette.

-

Add a saturating amount of the coupling enzymes, PK and LDH.

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

-

Initiate the reaction by adding the enzyme extract or purified aspartate kinase.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

To study feedback inhibition, include varying concentrations of the end-product amino acids (lysine, threonine, etc.) in the reaction mixture.

Protocol 2: Metabolic Labeling to Trace Carbon Flow

This protocol uses stable isotopes to trace the incorporation of aspartate into its downstream amino acid products.

Principle: Cells or tissues are incubated with a labeled precursor, such as ¹³C-aspartate. The incorporation of the ¹³C label into the downstream amino acids is then quantified using mass spectrometry, providing a direct measure of metabolic flux through the pathway.

Materials:

-

Cell culture or plant tissue

-

Growth medium

-

¹³C-labeled L-Aspartic acid

-

Extraction buffer (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Grow cells or plant tissue to the desired stage.

-

Replace the growth medium with a medium containing a known concentration of ¹³C-labeled L-aspartic acid.

-

Incubate for a defined period to allow for metabolic incorporation.

-

Harvest the cells or tissue and quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).

-

Extract metabolites using a suitable extraction buffer.

-

Analyze the metabolite extract by LC-MS to determine the isotopic enrichment in aspartate and the downstream amino acids (lysine, threonine, methionine, isoleucine, and asparagine).

-

Calculate the fractional labeling and use metabolic flux analysis software to model the flow of carbon through the pathway.

Drug Development and Biotechnological Applications